molecular formula C8H14FN3 B11737984 ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737984
M. Wt: 171.22 g/mol
InChI Key: BYRVACRNPIDCBK-UHFFFAOYSA-N
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Description

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a fluorinated pyrazole derivative featuring an ethylamine side chain. The compound’s structure includes a 1,3-dimethylpyrazole core with a fluorine substituent at the 5-position and an ethylamine group attached via a methylene bridge.

Properties

Molecular Formula

C8H14FN3

Molecular Weight

171.22 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3

InChI Key

BYRVACRNPIDCBK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)C)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones. For fluorinated analogs, fluorination is achieved either pre-cyclization using fluorinated diketones or post-cyclization via halogen exchange.

Representative Protocol (Source):

  • Reactants : 1,1,3-Trifluoroacetylacetone (1.0 eq), methylhydrazine (1.2 eq).

  • Conditions : Reflux in ethanol (78°C, 6 hr).

  • Yield : 68–72% after recrystallization.

ParameterValue
Temperature78°C
SolventEthanol
Reaction Time6 hr
PurificationHexane/EtOAc (3:1)

Direct Fluorination of Pyrazole Intermediates

Post-cyclization fluorination using agents like Selectfluor® or F-TEDA-BF₄ is preferred for regioselectivity. For example, treating 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with anhydrous HF at 50°C achieves 80–85% fluorination at the 5-position.

Amination: Attachment of Ethylamine

Nucleophilic Substitution

The chloromethyl intermediate reacts with ethylamine in polar aprotic solvents:

Protocol (Source):

  • Reactants : 4-Chloromethyl-5-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq), ethylamine (3.0 eq).

  • Conditions : DMF, 60°C, 12 hr.

  • Base : DIEA (2.5 eq) to scavenge HCl.

  • Yield : 82–85%.

ParameterValue
SolventDMF
Temperature60°C
Reaction Time12 hr
PurificationFlash chromatography

Reductive Amination

An alternative route uses reductive amination of 4-formyl-5-fluoro-1,3-dimethyl-1H-pyrazole with ethylamine and NaBH₃CN:

  • Yield : 76–78%.

  • Advantage : Avoids halogenated intermediates.

Industrial-Scale Optimization

Solvent-Free Chloromethylation

Source reports a solvent-free method using SiCl₄ and AlCl₃ as catalysts at 30–50°C, achieving 94% conversion with a space-time yield of 1.2 kg·L⁻¹·hr⁻¹.

Continuous Flow Amination

Adopting continuous flow reactors reduces reaction time from 12 hr to 30 min, with yields improving to 88%.

Challenges and Solutions

  • Regioselectivity in Fluorination : Early-stage fluorination minimizes side products.

  • Ethylamine Handling : Use of sealed systems prevents volatility losses.

  • Purification : Flash chromatography with RediSep Rf silica columns (Source ) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have explored the anticancer potential of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further elucidation is necessary to fully understand its pathways of action .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing pyrazole moieties can exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluating the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) reported minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential as a therapeutic agent in treating resistant infections.

Fungicide Development

The synthesis of this compound has been linked to the development of new fungicides. The pyrazole ring is known for its biological activity, making this compound a candidate for agricultural applications.

  • Research Insight : The compound can be synthesized from known precursors with good yields and high purity, suggesting that it could be effectively used in agricultural formulations aimed at controlling fungal pathogens .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes that incorporate various reagents. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Synthetic Route Overview:

  • Preparation of 5-fluoro-1,3-dimethylpyrazole.
  • Alkylation with appropriate alkyl halides to introduce the ethyl group.
  • Final purification steps to isolate the target compound.

Mechanism of Action

The mechanism of action of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₅FN₃ 183.24* Ethylamine, 5-F, 1,3-diMe-pyrazole Not explicitly listed Target compound
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₄H₁₆F₂N₃ 279.30 2,5-Difluorophenyl, 1,3-diMe-pyrazole Not provided
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine C₁₄H₁₆FN₃ 261.30 4-Fluorophenyl, 1,3-diMe-pyrazole EN300-2291
[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₆H₂₃N₃O 273.38 Ethyl/methyl-pyrazole, 3-methoxyphenylethyl 1173085-38-5
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 295.69 Difluoromethylpyrazole, 5-F, 1,3-diMe-pyrazole 1855949-89-1

*Calculated based on standard atomic weights.

Structural and Electronic Differences

  • Substituent Effects: The ethylamine group in the target compound offers moderate steric bulk compared to bulkier aryl groups (e.g., 4-fluorophenyl in ).
  • Heterocyclic Variations : The difluoromethylpyrazole in introduces additional fluorine atoms, increasing hydrophobicity and possibly altering pharmacokinetics compared to the target compound.

Physicochemical Properties

  • Lipophilicity : The ethylamine group likely reduces logP compared to aryl-substituted analogs (e.g., 4-fluorophenyl in ), enhancing aqueous solubility.
  • Molecular Weight : The target compound (MW ~183) is smaller than most analogs, which may improve membrane permeability.

Biological Activity

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8H15ClFN3
  • Molecular Weight : 207.68 g/mol
  • CAS Number : 1856087-69-8

The compound features a pyrazole ring substituted with a fluoro group and an ethyl chain, which enhances its reactivity and biological potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the ethyl and fluoro substituents. These synthetic pathways are crucial for developing derivatives with enhanced biological activity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This characteristic is vital for its potential use in therapeutic applications targeting various diseases .

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound possesses anti-inflammatory properties. It may modulate signal transduction pathways through interactions with cellular receptors, which could be beneficial in treating inflammatory conditions .

3. Anticancer Activity

The compound has been evaluated for its anticancer properties. Pyrazole derivatives are known to exhibit inhibitory activity against various cancer cell lines, including those associated with BRAF(V600E) mutations. This compound may act similarly by disrupting cancer cell proliferation .

Comparative Analysis with Other Pyrazole Derivatives

The following table presents a comparison of this compound with other related pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
(1,3-dimethyl-1H-pyrazol-4-yl)methylamineLacks fluoro and ethyl substituentsLess versatile compared to ethyl[(5-fluoro...
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamineContains ethyl and fluoro groupsSimilar reactivity but different biological profile
(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl...Similar structure but without the fluoro substituentAffects reactivity and interactions differently

This comparison highlights the unique qualities of this compound in terms of its structural features and potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Case Study 1: Antitumor Activity

A study investigated a series of pyrazole derivatives for their antitumor effects against human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting a promising direction for future research on ethyl[(5-fluoro...]. The compound's ability to inhibit cell proliferation was linked to its interaction with specific molecular targets involved in cancer progression .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that compounds similar to ethyl[(5-fluoro... exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine and its analogues?

  • Methodological Answer : The synthesis typically involves cyclization of thiourea intermediates with halogenating agents (e.g., POCl₃) to form pyrazole cores, followed by functionalization. For example, halogenated pyrazole regioisomers are synthesized via thiourea cyclization, with subsequent alkylation or amination steps to introduce the ethylamine moiety . Condensation reactions with aldehydes or ketones under solvent-free conditions are also effective for constructing substituted pyrazole derivatives . Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides, are generated through formylation and oxidation steps .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is essential for confirming regiochemistry and stereochemistry, as demonstrated for halogenated pyrazole derivatives . Complementary techniques include:

  • NMR spectroscopy : Assigns proton environments and confirms substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F}-NMR).
  • IR spectroscopy : Identifies functional groups like amine (-NH) and carbonyl stretches.
  • Mass spectrometry : Validates molecular weight and fragmentation pathways .

Q. How is the biological activity of pyrazole derivatives evaluated in academic research?

  • Methodological Answer : Standard protocols include:

  • In vitro antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Mycobacterium tuberculosis for antitubercular activity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines to assess IC₅₀ values .
  • Enzyme inhibition studies : Spectrophotometric assays for targets like carbonic anhydrase or tubulin, using purified enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step pyrazole syntheses?

  • Methodological Answer :

  • Solvent selection : Use ethanol or DMF for reflux conditions to enhance solubility of intermediates .
  • Catalysts : Employ Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization .
  • Workup strategies : Purify intermediates via column chromatography or recrystallization to prevent side reactions. Monitor reactions with TLC/HPLC to isolate unstable intermediates .

Q. What strategies resolve contradictions in spectral or bioactivity data for pyrazole derivatives?

  • Methodological Answer :

  • Structural reassessment : Re-examine X-ray data to confirm regiochemistry, as minor positional isomers (e.g., 1,3- vs. 1,5-substitution) can lead to conflicting NMR interpretations .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position, alkyl chain length) to correlate structural features with bioactivity trends .

Q. How can computational methods enhance mechanistic understanding of pyrazole bioactivity?

  • Methodological Answer :

  • Molecular docking : Use crystallographic data (e.g., PDB IDs) to model interactions with targets like tubulin or bacterial enzymes .
  • QSAR modeling : Develop predictive models based on electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) to guide analogue design .

Q. What approaches validate the stability of pyrazole derivatives under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Incubate compounds in buffers (pH 2–8) and analyze degradation via HPLC .
  • Metabolic stability tests : Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation .

Q. How are analogues designed to overcome resistance in antimicrobial or anticancer applications?

  • Methodological Answer :

  • Targeted modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to mutated enzyme active sites .
  • Prodrug strategies : Mask amine groups with acetyl or Boc protections to improve bioavailability and reduce efflux pump recognition .

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